molecular formula C12H9F4N3O2 B1526093 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate CAS No. 1354959-05-9

2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate

Cat. No.: B1526093
CAS No.: 1354959-05-9
M. Wt: 303.21 g/mol
InChI Key: KWWFFZRNMLMZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a research-use-only product with the CAS Number: 1354959-05-9 . It has a molecular weight of 303.21 and a molecular formula of C12H9F4N3O2 .


Molecular Structure Analysis

The IUPAC name of the compound is 2,2,2-trifluoroethyl 3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate . The InChI code is 1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20) .


Physical and Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature . Unfortunately, the boiling point is not provided . The compound has a density of 1.404 g/mL at 25 ℃ .

Scientific Research Applications

Fluorescent Dyes and Photophysical Properties

  • Fluorescent Dyes : The compound exhibits bright fluorescence in chloroform solution and weak fluorescence in the solid state. It behaves as a weak base and shows significant changes in emission spectra upon protonation, indicating potential use in sensing acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

  • Photophysical Properties : In another study, mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes were prepared. These complexes showed a widening of the HOMO-LUMO gap and a blue shift in emission upon increasing fluorination and replacement of pyridine by pyrazole (Dedeian et al., 2005).

Photocatalysis and Chemical Sensing

  • Photocatalysis : A study discussed the use of trifluoromethyl and difluoromethyl groups in photocatalysis. The compound's derivatives might play a role in developing new fluoromethylations, especially in photoredox catalysis for radical reactions (Koike & Akita, 2016).

  • Chemical Sensing : A heteroatom-containing organic fluorophore similar to the compound was synthesized for sensing applications. It showed aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), enabling it to function as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).

Molecular Structure and Organic Synthesis

  • Molecular Structure : Research on the synthesis of a tritium-labeled, fipronil-based probe for the GABA receptor involved a key transformation using the 4-(2,2,2-trifluoro-1-hydroxyethyl)pyrazole intermediate. This study provides insights into the molecular structure and synthetic pathways related to the compound (Sammelson & Casida, 2003).

Light Emitting and Electroluminescent Properties

  • Light Emitting Properties : A study on fluorescent dyes containing pyrazoline compounds, which are structurally related to the compound , focused on the synthesis and spectrum characteristics of these dyes, offering potential applications in light-emitting devices (Bai et al., 2007).

  • Electroluminescent Properties : Carbazole derivatives were investigated for their electroluminescent properties. The study provides insights into how structural elements similar to the compound might influence the performance of organic light-emitting diodes (OLEDs) (Wang et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWFFZRNMLMZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.